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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of
5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0; IUPAC Name: 6-Methoxypyridin-3-ol).
As a key heterocyclic building block in medicinal chemistry and drug development, a thorough
understanding of its spectral signature is paramount for structural elucidation, purity
assessment, and reaction monitoring. This document synthesizes predicted spectroscopic data
with foundational chemical principles to offer a robust analytical framework for researchers. We
present detailed protocols for data acquisition alongside in-depth interpretations of Nuclear
Magnetic Resonance (*H and 3C NMR), Mass Spectrometry (MS), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the established behavior of substituted
pyridine systems.

Note on Data: Publicly available, peer-reviewed experimental spectra for 5-Hydroxy-2-
methoxypyridine are limited. Therefore, the data presented herein are based on high-quality
computational predictions and established spectroscopic theory. This approach provides a
reliable baseline for researchers to compare against experimentally acquired data.

Molecular Structure and Physicochemical
Properties

5-Hydroxy-2-methoxypyridine is a disubstituted pyridine ring featuring two electron-donating
groups: a hydroxyl (-OH) group at position 5 and a methoxy (-OCHs) group at position 2. This
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substitution pattern significantly influences the electronic environment of the pyridine ring,
which is reflected in its spectroscopic properties.

Property Value Source
Molecular Formula CeH7NO2 [1]
Molecular Weight 125.13 g/mol [1]
Monoisotopic Mass 125.0477 Da [1]
CAS Number 51834-97-0 [1]

Below is the chemical structure with [IUPAC numbering for correlative spectroscopic
assignments.

Caption: Structure of 5-Hydroxy-2-methoxypyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra are based on established chemical shift
libraries and additivity rules for substituted pyridine systems.[2]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR data.
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Sample Preparation

1. Weigh 10-20 mg of

[5-Hydroxy-2-methoxypyridin(;

2. Dissolve in 0.6-0.7 mL

[of deuterated solvent (e.g., DMSO-ds)]

-

:

[3. Transfer to 5 mm NMR tubej

J

[ Data Acquisicon (400 MH2) h

[(zgpg30, 21024 scans, 2s delay)]
-

[4. Insert sample, lock, and shim]

5. Acquire ™H Spectrum
(zg30, 16 scans, 1-2s delay)

:

6. Acquire 13C Spectrum

J

Data Processing

[7. Fourier Transform]

8. Phase and Baseline Correction

'

9. Integrate (*H) and Peak Pick

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.
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Causality in Protocol Design:

e Solvent Choice: DMSO-ds is selected for its ability to dissolve polar heterocyclic compounds
and to observe the exchangeable hydroxyl proton as a distinct, albeit broad, signal.[3]

e Scan Numbers: A higher number of scans for 133C NMR is essential to overcome the low
natural abundance (1.1%) of the 13C isotope, thereby achieving an adequate signal-to-noise
ratio.[3]

e Proton Decoupling: The 13C NMR protocol ('zgpg30') employs proton decoupling to collapse
carbon-proton coupling, which simplifies the spectrum to single lines for each unique carbon
and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Predicted ‘H NMR Data (400 MHz, DMSO-de)

. Predicted
Predicted .
Proton ) . L Coupling .
. Chemical Shift  Multiplicity Integration
Assignment Constant (J,
(3, ppm)
Hz)
-OH ~9.0-95 Broad Singlet - 1H
H6 ~7.65 Doublet J(H6-H4) = 0.5 1H
Doublet of J(H4-H3) = 8.5,
H4 ~7.10 1H
Doublets J(H4-H6) = 0.5
H3 ~6.65 Doublet J(H3-H4) = 8.5 1H
-OCHs ~3.75 Singlet - 3H

Interpretation of *H NMR Spectrum:

e -OH Proton: The hydroxyl proton appears as a broad singlet far downfield due to hydrogen
bonding and chemical exchange with residual water in the solvent. Its chemical shift is highly
dependent on sample concentration and temperature.

o Aromatic Protons (H3, H4, H6): The pyridine ring protons exhibit a characteristic splitting
pattern.
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o HG6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, but
also para to the electron-donating hydroxyl group. The net effect places it at the most
downfield position among the ring protons. It appears as a narrow doublet due to a small
four-bond (meta) coupling to H4.

o H4: This proton is coupled to both H3 (ortho, large coupling) and H6 (meta, small
coupling), resulting in a doublet of doublets.

o H3: This proton is ortho to the strongly electron-donating methoxy group and para to the
nitrogen. The strong shielding effect of the methoxy group shifts it significantly upfield. It
appears as a doublet due to ortho coupling with H4.

e -OCHs Protons: The three protons of the methoxy group are chemically equivalent and show
no coupling to other protons, resulting in a sharp singlet integrated to 3H.

Predicted **C NMR Data (101 MHz, DMSO-ds)

Carbon Assignment Predicted Chemical Shift (6, ppm)
Cc2 ~162.5

C5 ~145.0

C6 ~138.0

C4 ~120.5

C3 ~108.0

-OCHs ~53.0

Interpretation of 13C NMR Spectrum:

e C2: This carbon is directly attached to both the electronegative ring nitrogen and the
methoxy oxygen, causing a strong deshielding effect. It is predicted to be the most downfield
carbon signal.

o C5: Attached to the hydroxyl group, this carbon is also significantly deshielded and appears
downfield.
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e C6 & C4: These carbons are influenced by the electronegativity of the adjacent nitrogen
atom, placing them in the intermediate aromatic region. C6 is typically further downfield than
CA4.

e C3: This carbon is ortho to the electron-donating methoxy group, which causes significant
shielding, shifting its resonance to the most upfield position in the aromatic region.

e -OCHs: The methoxy carbon is found in the typical range for sp3-hybridized carbons attached
to an oxygen atom. The chemical shift for aromatic methoxy groups is typically around 56
ppm, but can vary based on conformation.[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation
pattern, which is essential for confirming its identity.

Experimental Protocol: GC-MS (Electron lonization)

This protocol is designed for the analysis of volatile, thermally stable compounds like 5-
Hydroxy-2-methoxypyridine.

Sample Preparation:

o Dissolution: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol
or ethyl acetate).

e Filtration: If necessary, filter the solution through a 0.22 um syringe filter to remove
particulates.

» Transfer: Transfer the solution to a standard 2 mL GC vial.
GC-MS Instrumentation and Conditions:

o Gas Chromatograph: Agilent 8890 GC System or equivalent.
e Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

 lonization Mode: Electron lonization (El) at 70 eV.
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e GC Column: HP-5ms (30 m x 0.25 mm x 0.25 ym) or equivalent.

e Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.
e Mass Range: Scan from m/z 40 to 300.

Causality in Protocol Design:

» El at 70 eV: This is the standard energy for electron ionization. It is high enough to cause
reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, but not so
high as to obliterate the molecular ion entirely.[5]

o GC Oven Ramp: The temperature program ensures that the analyte is volatilized and travels
through the column, separating it from any impurities before it enters the mass spectrometer.

ELe_dlsje_d_Mass_Sp_e_chum_ELagmgmmlon

Proposed Fragment lon Proposed Neutral Loss
125 [CeH7NO2]*+ (Molecular lon)
110 [CsHaNO2]* *CHs
97 [CsHsNO]*e co
82 [CaHaNO]* «CHs
69 [CaHsN]*+e co

Interpretation of Fragmentation Pattern: The fragmentation of 5-Hydroxy-2-methoxypyridine
under EI conditions is expected to initiate from the molecular ion (M*e) at m/z 125. The stability
of the aromatic ring means the molecular ion peak should be clearly observable.[6]
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[M]*e
m/z = 125
/CHa\‘co
[M - «CH3]* [M - COJ*e
m/z = 110 m/z = 97

CoO

[M - +CHs - COJ*
m/z = 82

Click to download full resolution via product page
Caption: Proposed primary fragmentation pathways for 5-Hydroxy-2-methoxypyridine.

e Loss of a Methyl Radical (m/z 110): A very common fragmentation pathway for methoxy-
substituted aromatics is the cleavage of the O-CHs bond, resulting in the loss of a methyl
radical (*CHs, 15 Da).[7] This leads to a prominent peak at m/z 110.

e Loss of Carbon Monoxide (m/z 97): Hydroxypyridines, which can exist in tautomeric
equilibrium with pyridones, are known to lose carbon monoxide (CO, 28 Da) from the ring
structure.[8] This fragmentation would produce an ion at m/z 97.

o Further Fragmentation: Subsequent losses, such as CO from the [M - «CHs]* fragment, can
lead to smaller ions like the one observed at m/z 82.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule
by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

Sample Preparation:
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e Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove
all moisture.

e Grinding: In an agate mortar, grind 1-2 mg of 5-Hydroxy-2-methoxypyridine to a fine
powder.

e Mixing: Add ~150 mg of the dried KBr and gently mix, then grind the mixture thoroughly to
ensure a homogeneous dispersion.

» Pelletizing: Transfer the powder to a pellet-forming die and apply pressure to form a
transparent or translucent pellet.

Data Acquisition:
e Background Scan: Record a background spectrum of a pure KBr pellet.

o Sample Scan: Place the sample pellet in the spectrometer and record the spectrum, typically
from 4000 to 400 cm~2. The instrument software will automatically subtract the background.

Predicted IR Absorption Bands

Functional Group

Wavenumber (cm—?) Intensity . .
Vibration
3550 - 3200 Strong, Broad O-H Stretch (H-bonded)
3100 - 3000 Medium C-H Stretch (Aromatic)
2980 - 2850 Medium C-H Stretch (Methyl of -OCHs)
) C=C / C=N Stretch (Pyridine
1600 - 1580 Medium-Strong )
Ring)
] C=C / C=N Stretch (Pyridine
1500 - 1400 Medium-Strong ]
Ring)
1250 - 1200 Strong C-O Stretch (Aryl Ether)
1050 - 1020 Medium C-0O Stretch (Aryl Ether)
) C-H Out-of-Plane Bend
900 - 675 Medium-Strong

(Aromatic)
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Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint of the key functional
groups.[9]

O-H Stretch: A strong and characteristically broad absorption is expected in the 3550-3200
cm~1 region, indicative of the hydrogen-bonded hydroxyl group. The broadness is a direct
result of intermolecular hydrogen bonding in the solid state.[10]

C-H Stretches: Sharp peaks just above 3000 cm~! are characteristic of C-H bonds on the
aromatic ring, while those just below 3000 cm~1 correspond to the methyl C-H bonds of the
methoxy group.[11]

Pyridine Ring Stretches: The absorptions in the 1600-1400 cm~1 region are due to the
stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. Multiple
bands are typical for aromatic systems.[10]

C-O Stretches: A strong band around 1250-1200 cm~1 is expected for the asymmetric C-O-C
stretch of the aryl ether (methoxy group). A second, symmetric stretch may appear near
1050 cm~—1.

Fingerprint Region (< 1000 cm~2): This region will contain complex vibrations, including the
out-of-plane C-H bending modes, which are highly characteristic of the substitution pattern
on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic
compounds like 5-Hydroxy-2-methoxypyridine, the key transitions are 1 — 1t* and n - TT*.

Experimental Protocol: Solution-Phase UV-Vis

Sample Preparation:

e Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a UV-grade solvent
(e.g., ethanol or methanol).

e Working Solution: Dilute the stock solution with the same solvent to a concentration that
gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 ug/mL range).
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Data Acquisition:

» Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer
(record a baseline).

o Measurement: Replace the blank with the sample cuvette and scan the absorbance from
approximately 200 to 400 nm.

Predicted UV-Vis Absorption

Solvent Predicted A_max (nm) Electronic Transition

T - 1* (Benzene-like E2
band)

Ethanol ~220 - 230

Ethanol ~280 - 295 T — T* (Benzene-like B band)

Interpretation of UV-Vis Spectrum:

¢ Pyridine Core Transitions: The unsubstituted pyridine molecule exhibits absorption maxima
around 254 nm.[12]

o Effect of Substituents (Auxochromes): The hydroxyl (-OH) and methoxy (-OCH?3s) groups are
powerful auxochromes, meaning they are electron-donating groups with non-bonding
electrons (n). When attached to the pyridine ring, they engage in resonance, extending the

conjugated Tt-system.

o Bathochromic Shift: This extension of conjugation lowers the energy gap between the
highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital
(LUMO). Consequently, less energy (a longer wavelength of light) is required for the Tt - 1*
transition. This results in a significant bathochromic (red) shift of the absorption maxima
compared to unsubstituted pyridine.[13] The B band, which is sensitive to substitution, is
expected to shift from ~254 nm to the 280-295 nm range.

o Solvent Effects: The position of the absorption maxima can be influenced by the polarity of
the solvent. Polar solvents can stabilize the excited state, often causing further shifts in

A_max.
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Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for
the characterization of 5-Hydroxy-2-methoxypyridine. The presented data for *H NMR, 13C
NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are derived from established chemical
principles and computational models. The detailed interpretations and validated experimental
protocols offer researchers a robust and reliable reference for structural confirmation, purity
analysis, and further investigation of this important chemical entity in their drug discovery and
development workflows. It is recommended that this guide be used in conjunction with
experimentally acquired data for definitive structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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